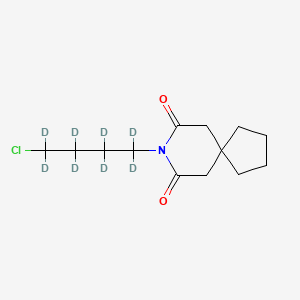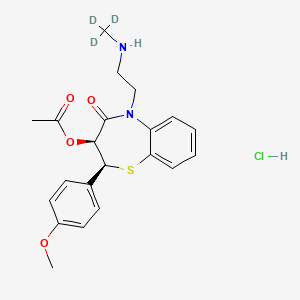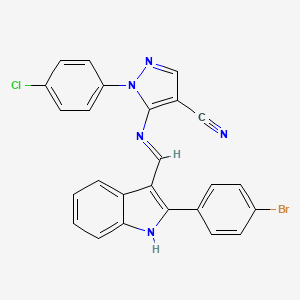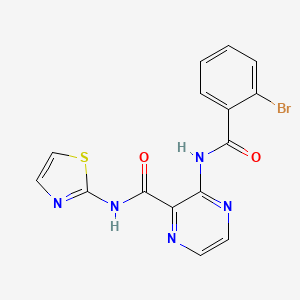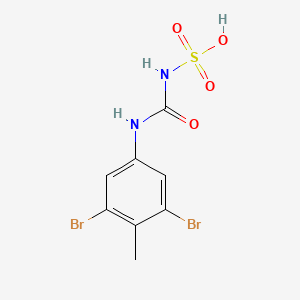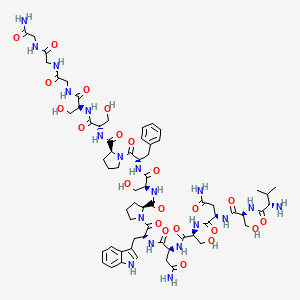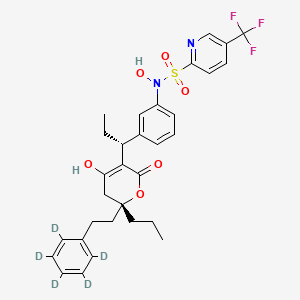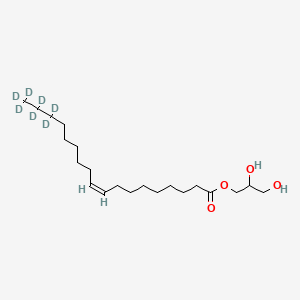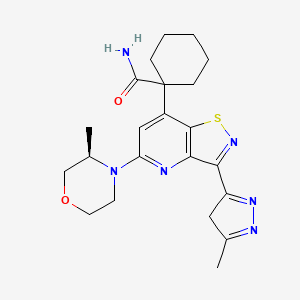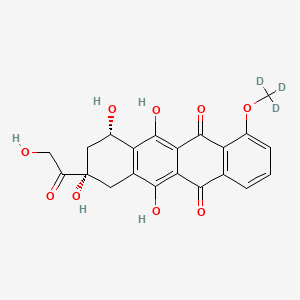
Doxorubicinone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxorubicinone-d3 is a deuterated form of doxorubicinone, an aglycone derivative of the widely used anthracycline antibiotic doxorubicin. Doxorubicin is known for its potent anticancer properties and is used in the treatment of various malignancies, including solid tumors and hematological cancers . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of doxorubicin and its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicinone-d3 involves the incorporation of deuterium atoms into the doxorubicinone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of doxorubicinone using deuterated reducing agents such as deuterated sodium borohydride (NaBD4) in deuterated solvents like deuterated methanol (CD3OD) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the deuterated compound from any non-deuterated impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Doxorubicinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted this compound compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Doxorubicinone-d3 has a wide range of applications in scientific research:
Wirkmechanismus
Doxorubicinone-d3 exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the function of topoisomerase II and inhibiting DNA replication and transcription.
Free Radical Formation: It generates reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to apoptosis.
Apoptosis Induction: The compound activates various signaling pathways, including the Bcl-2/Bax pathway, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer treatment.
Daunorubicin: Another anthracycline antibiotic with similar anticancer properties.
Uniqueness of Doxorubicinone-d3
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability of the compound and allow for more precise tracking in metabolic studies using mass spectrometry and NMR spectroscopy .
Eigenschaften
Molekularformel |
C21H18O9 |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3 |
InChI-Schlüssel |
IBZGBXXTIGCACK-KUBNPYHXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


